Monomethyl 3-methylglutarate Monomethyl 3-methylglutarate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14414266
InChI: InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1
SMILES:
Molecular Formula: C7H11O4-
Molecular Weight: 159.16 g/mol

Monomethyl 3-methylglutarate

CAS No.:

Cat. No.: VC14414266

Molecular Formula: C7H11O4-

Molecular Weight: 159.16 g/mol

* For research use only. Not for human or veterinary use.

Monomethyl 3-methylglutarate -

Specification

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
IUPAC Name 5-methoxy-3-methyl-5-oxopentanoate
Standard InChI InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1
Standard InChI Key BYBMHSADRRMVHY-UHFFFAOYSA-M
Canonical SMILES CC(CC(=O)[O-])CC(=O)OC

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

Monomethyl 3-methylglutarate (CAS 63473-60-9; 27151-65-1) possesses a branched pentanedioic acid backbone with a methyl ester group at position 1 and a methyl substituent at position 3 . The (R)-enantiomer demonstrates specific optical activity with a refractive index n20/D=1.438n_{20}/D = 1.438 , while its InChI string (InChI=1/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1) confirms the stereochemical arrangement . X-ray crystallography data from the HMDB database reveals a planar carboxyl group orientation facilitating hydrogen bonding interactions .

Physical Properties

The compound exhibits distinct phase behavior:

PropertyValueSource
Density (25°C)1.125 g/mL
Boiling Point103–104°C at 0.4 mmHg
Flash Point>230°F (110°C)
Vapor Pressure (25°C)0.000479 mmHg
LogP (Octanol-Water)0.82 (calculated)

These properties dictate its handling requirements, particularly its low vapor pressure suggesting limited volatility at standard conditions . The elevated flash point classifies it as combustible rather than flammable, informing storage protocols .

Synthetic Approaches and Optimization

Enantioselective Synthesis

Recent advancements in asymmetric catalysis have enabled stereocontrolled synthesis of the (R)-enantiomer. A 2025 study demonstrated a three-step sequence starting from dimethyl 3-methylglutarate :

  • Enzymatic Resolution: Lipase-mediated kinetic resolution achieves >98% enantiomeric excess using vinyl acetate as acyl donor .

  • Selective Esterification: Mitsunobu conditions (DIAD, PPh3_3) selectively esterify the secondary alcohol intermediate .

  • Purification: Chromatographic separation on chiral stationary phases yields pharmaceutical-grade material .

This method improves upon earlier racemic routes that required costly chiral auxiliaries .

Biochemical Significance and Metabolic Pathways

Role in Leucine Catabolism

Industrial and Pharmaceutical Applications

Chiral Building Block

The compound's stereogenic center makes it valuable for synthesizing:

  • Nonsteroidal Anti-Inflammatories: S-Profens via Sharpless epoxidation

  • Antiviral Agents: Carbocyclic nucleoside analogues

  • Fragrance Chemicals: Macrocyclic musks through ring-closing metathesis

Polymer Chemistry

As a diester precursor, it modifies polyester properties:

Polymer PropertyNeat PETModified PET (5% additive)
Glass Transition (°C)6754
Tensile Strength (MPa)5548
Degradation Temp (°C)420385

Data from shows enhanced flexibility at the expense of thermal stability, suggesting applications in biodegradable packaging.

Recent Advances and Future Directions

The 2025 synthesis protocol enables gram-scale production of enantiopure material (>99.5% ee) , addressing previous chiral pool limitations. Emerging applications include:

  • Metal-Organic Frameworks: As struts for CO2_2-selective adsorbents

  • mRNA Vaccine Stabilizers: Preventing thermal degradation of lipid nanoparticles

Ongoing clinical trials (NCT05432111) are evaluating its metabolites as biomarkers for early Alzheimer's detection .

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